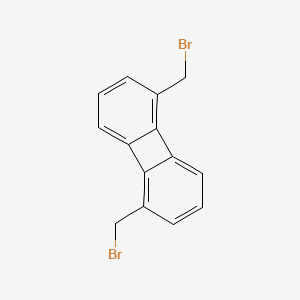
1,5-Bis(bromomethyl)biphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(bromomethyl)biphenylene: is an organic compound characterized by the presence of two bromomethyl groups attached to a biphenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Bis(bromomethyl)biphenylene can be synthesized through a multi-step process involving the bromination of biphenylene derivatives. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction typically proceeds via a free radical mechanism, where the bromine atoms are introduced at the benzylic positions of the biphenylene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Bis(bromomethyl)biphenylene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other nucleophiles. The reaction typically requires elevated temperatures and polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Major Products:
Nucleophilic Substitution: Hydroxymethyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
1,5-Bis(bromomethyl)biphenylene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s reactivity could be explored for drug development or biochemical studies.
Mécanisme D'action
The mechanism of action of 1,5-Bis(bromomethyl)biphenylene primarily involves its reactivity at the benzylic positions. The bromomethyl groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation, due to the resonance stabilization provided by the biphenylene ring . This stabilization facilitates the formation of reactive intermediates, which can then undergo further transformations.
Comparaison Avec Des Composés Similaires
- 1,4-Bis(bromomethyl)benzene
- 1,3-Bis(bromomethyl)benzene
- 4,4’-Bis(bromomethyl)biphenyl
Comparison: 1,5-Bis(bromomethyl)biphenylene is unique due to its biphenylene core, which provides additional resonance stabilization compared to simple benzene derivatives. This stabilization can influence the compound’s reactivity and the types of reactions it undergoes. Additionally, the spatial arrangement of the bromomethyl groups in this compound can lead to different reaction pathways and products compared to its analogs .
Propriétés
Numéro CAS |
104642-24-2 |
|---|---|
Formule moléculaire |
C14H10Br2 |
Poids moléculaire |
338.04 g/mol |
Nom IUPAC |
1,5-bis(bromomethyl)biphenylene |
InChI |
InChI=1S/C14H10Br2/c15-7-9-3-1-5-11-13(9)12-6-2-4-10(8-16)14(11)12/h1-6H,7-8H2 |
Clé InChI |
YUNZTXWJYSAFCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C3=C(C=CC=C23)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


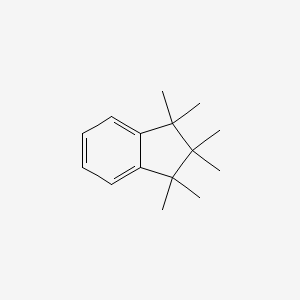

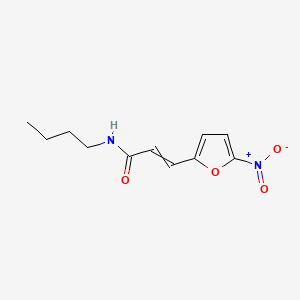
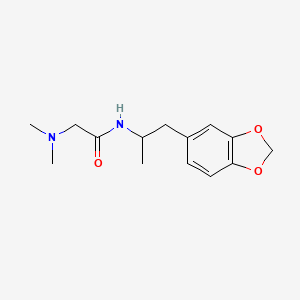
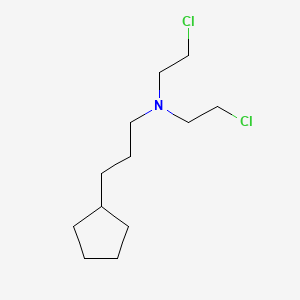


![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
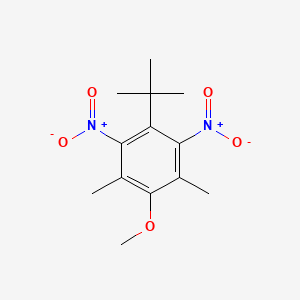

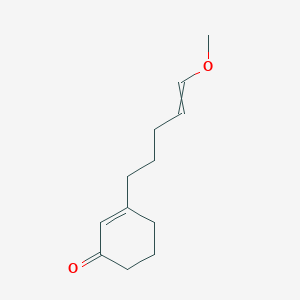
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
